molecular formula C23H21ClN4O2 B2496921 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 941939-27-1

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2496921
CAS No.: 941939-27-1
M. Wt: 420.9
InChI Key: AHKYGZIPUQGQCH-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C23H21ClN4O2 and its molecular weight is 420.9. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties

The nonlinear optical properties of organic crystals, including a compound similar to 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide, have been investigated to understand their potential in photonic applications. A study utilized a supermolecule approach combined with interactive electrostatic systems to explore the linear and nonlinear optical behavior of these compounds, suggesting their suitability for use in photonic devices like optical switches, modulators, and for optical energy applications (Castro et al., 2017).

Antimicrobial Agents

Research has also explored the synthesis of derivatives with structures incorporating the antipyrine moiety from compounds structurally related to this compound, showing high biological activity against various microorganisms. These studies underline the potential of such compounds as antimicrobial agents, contributing to the development of new therapeutic options (Aly et al., 2011).

Molecular Conformations and Hydrogen Bonding

Another aspect of research focuses on the different molecular conformations and hydrogen bonding in related compounds, emphasizing the diverse structural possibilities and interactions at the molecular level. These insights are crucial for understanding the chemical behavior and potential applications of such compounds in various scientific fields (Narayana et al., 2016).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives have been studied for their hydrogen bonding influences on self-assembly processes and antioxidant activities. These complexes demonstrate significant antioxidant properties, indicating their potential utility in medical and chemical research (Chkirate et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the addition of the 4-chlorophenyl and 3-phenylpropyl groups to the ring system. The final step involves the addition of the acetamide group to the molecule.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "phenylacetic acid", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium acetate", "4-chlorophenylhydrazine", "3-phenylpropanol", "sodium hydroxide", "acetic acid", "acetyl chloride", "sodium bicarbonate", "N-(3-phenylpropyl)acetamide" ], "Reaction": [ "Step 1: Synthesis of pyrazolo[1,5-a]pyrazine ring system", "a. Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-3-(ethoxycarbonyl)benzaldehyde", "b. Reaction of 4-chloro-3-(ethoxycarbonyl)benzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-chloro-3-(hydrazinylidene)benzaldehyde", "c. Cyclization of 4-chloro-3-(hydrazinylidene)benzaldehyde with phenylhydrazine in the presence of acetic anhydride and sodium acetate to form 2-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)hydrazine", "Step 2: Addition of 3-phenylpropyl group", "a. Reaction of 2-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)hydrazine with 3-phenylpropanol in the presence of sodium hydroxide and N,N-dimethylformamide to form 2-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide", "Step 3: Addition of acetamide group", "a. Reaction of 2-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide with acetyl chloride in the presence of triethylamine and sodium bicarbonate to form 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide" ] }

CAS No.

941939-27-1

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C23H21ClN4O2/c24-19-10-8-18(9-11-19)20-15-21-23(30)27(13-14-28(21)26-20)16-22(29)25-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,13-15H,4,7,12,16H2,(H,25,29)

InChI Key

AHKYGZIPUQGQCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

solubility

not available

Origin of Product

United States

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